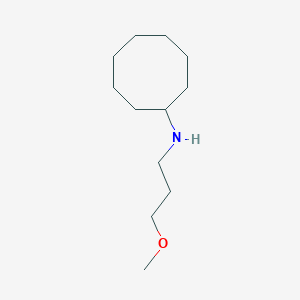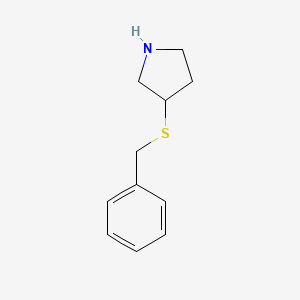
3-(Benzylsulfanyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzylsulfanyl)pyrrolidine is an organic compound featuring a pyrrolidine ring substituted with a benzylsulfanyl group at the third position. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is a versatile scaffold in medicinal chemistry due to its unique structural and stereochemical properties . The benzylsulfanyl group introduces additional reactivity and potential biological activity to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylsulfanyl)pyrrolidine typically involves the nucleophilic substitution of a suitable pyrrolidine derivative with a benzylsulfanyl reagent. One common method is the reaction of 3-chloropyrrolidine with benzylthiol in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of pyrrolidine derivatives often involves catalytic hydrogenation of pyrrole or cyclization of 1,4-diaminobutane. For this compound, the process may include the initial synthesis of 3-chloropyrrolidine followed by the nucleophilic substitution with benzylthiol under optimized conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzylsulfanyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzylsulfanyl group can be reduced to a thiol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide (DMF), tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiols.
Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Benzylsulfanyl)pyrrolidine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Benzylsulfanyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfanyl group can enhance the compound’s binding affinity and selectivity towards these targets. Molecular docking studies have shown that the compound can interact with proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: The parent compound, a simple five-membered nitrogen heterocycle.
3-(Methylsulfanyl)pyrrolidine: Similar structure with a methylsulfanyl group instead of a benzylsulfanyl group.
3-(Phenylsulfanyl)pyrrolidine: Contains a phenylsulfanyl group, offering different steric and electronic properties.
Uniqueness
3-(Benzylsulfanyl)pyrrolidine is unique due to the presence of the benzylsulfanyl group, which provides distinct steric and electronic characteristics compared to other pyrrolidine derivatives. This uniqueness can result in different biological activities and reactivity profiles, making it a valuable compound in medicinal chemistry and drug discovery .
Propriétés
Formule moléculaire |
C11H15NS |
|---|---|
Poids moléculaire |
193.31 g/mol |
Nom IUPAC |
3-benzylsulfanylpyrrolidine |
InChI |
InChI=1S/C11H15NS/c1-2-4-10(5-3-1)9-13-11-6-7-12-8-11/h1-5,11-12H,6-9H2 |
Clé InChI |
JDWVEMOZJDTHCU-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1SCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[4.5]decane-8-thiol](/img/structure/B13241499.png)
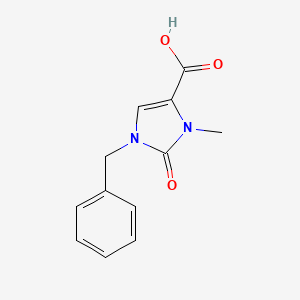

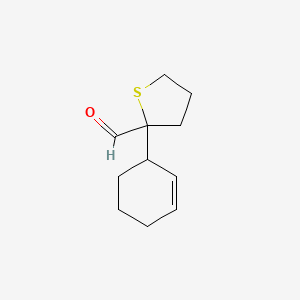
![Tert-butyl N-[1-(chlorosulfonyl)-4-methylpentan-2-YL]carbamate](/img/structure/B13241522.png)
![2-{4-[(Pentan-2-yl)amino]phenyl}ethan-1-ol](/img/structure/B13241523.png)
![2-[5-(Azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrazine](/img/structure/B13241532.png)
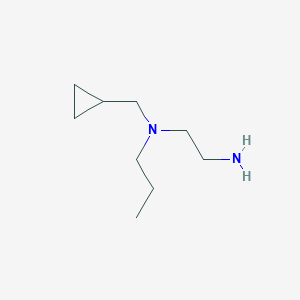
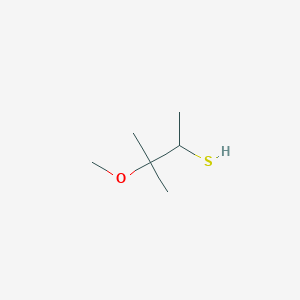
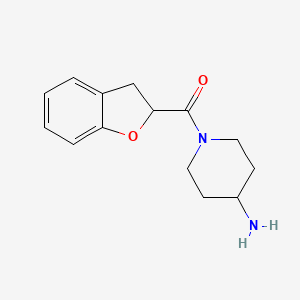
![N-[(4-bromothiophen-2-yl)methyl]-1-methylcyclohexan-1-amine](/img/structure/B13241563.png)
![tert-butyl[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13241564.png)

